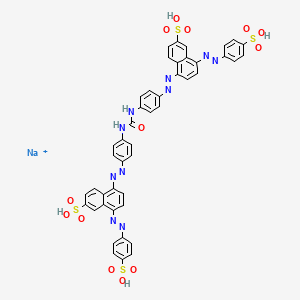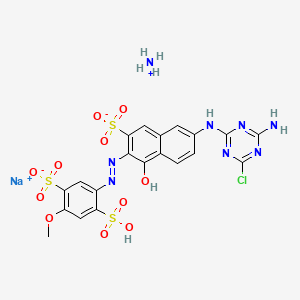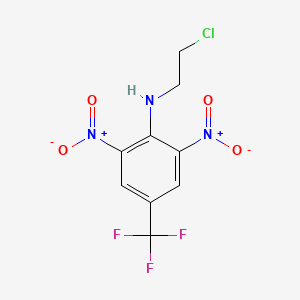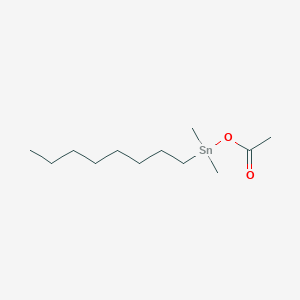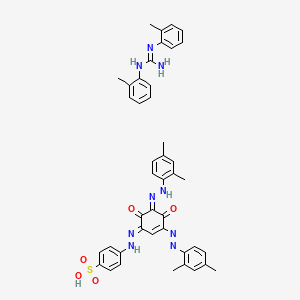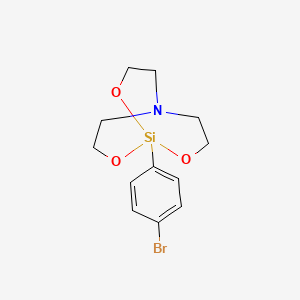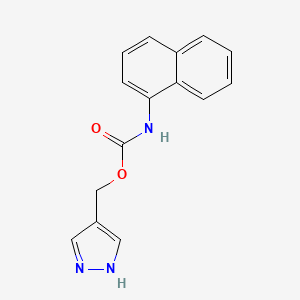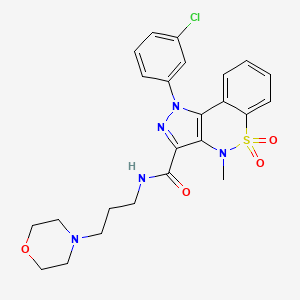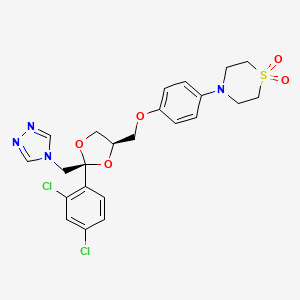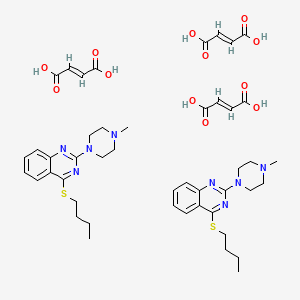
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a piperazine ring, which is often found in pharmaceutical compounds.
准备方法
The synthesis of (E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core, the introduction of the butylsulfanyl group, and the attachment of the piperazine ring. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving anthranilic acid derivatives.
Introduction of the Butylsulfanyl Group: This step often involves nucleophilic substitution reactions using butylthiol.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution or reductive amination reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the quinazoline core or the butylsulfanyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core or the piperazine ring.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
科学研究应用
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural features, it may have potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can enhance binding affinity and specificity. The butylsulfanyl group may also play a role in modulating the compound’s overall activity and stability.
相似化合物的比较
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline can be compared to other quinazoline derivatives and piperazine-containing compounds:
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as cancer therapies, share the quinazoline core but differ in their substituents, leading to different biological activities.
Piperazine-Containing Compounds: Drugs like ciprofloxacin and sildenafil contain piperazine rings, which contribute to their pharmacological properties.
The unique combination of the quinazoline core, piperazine ring, and butylsulfanyl group in this compound sets it apart from other compounds, potentially offering distinct biological and chemical properties.
属性
CAS 编号 |
129664-13-7 |
|---|---|
分子式 |
C46H60N8O12S2 |
分子量 |
981.1 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;4-butylsulfanyl-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/2C17H24N4S.3C4H4O4/c2*1-3-4-13-22-16-14-7-5-6-8-15(14)18-17(19-16)21-11-9-20(2)10-12-21;3*5-3(6)1-2-4(7)8/h2*5-8H,3-4,9-13H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI 键 |
JUZBCSNRZBHPGL-VQYXCCSOSA-N |
手性 SMILES |
CCCCSC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)C.CCCCSC1=NC(=NC2=CC=CC=C12)N3CCN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.CCCCSC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


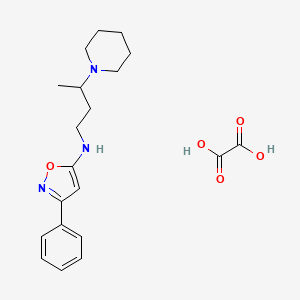
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
